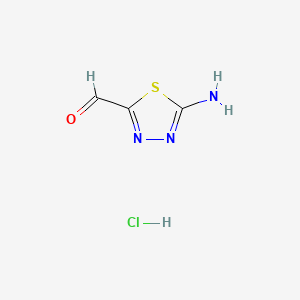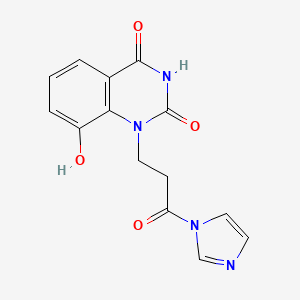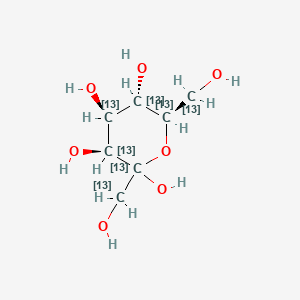
D-Mannoheptulose-13C7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannoheptulose-13C7: is a heptose, a seven-carbon monosaccharide, and a ketose, characterized by the presence of a carbonyl group on a secondary carbon. This compound is a labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the isotope carbon-13. It is primarily known for its role as a hexokinase inhibitor, which makes it significant in various biochemical and medical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannoheptulose-13C7 can be synthesized through isotopic labeling techniques, where carbon-13 is incorporated into the heptose structure. The specific synthetic routes and reaction conditions for this labeled compound are proprietary and often involve complex organic synthesis methods.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as avocados, followed by isotopic labeling. One method involves the use of ion exchange resins for separation and purification, where an extracting solution of avocado is loaded into calcium ion-exchange resin, followed by elution with water and alcohol precipitation to obtain high-purity D-Mannoheptulose .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannoheptulose-13C7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific reagents.
Major Products:
Oxidation: Produces heptonic acids.
Reduction: Produces heptitols.
Substitution: Results in various substituted heptoses depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: D-Mannoheptulose-13C7 is used as a tracer in metabolic studies due to its labeled carbon atoms, allowing researchers to track its metabolic pathways.
Biology: It is employed in studies involving glucose metabolism and glycolysis inhibition. Its ability to inhibit hexokinase makes it valuable in understanding cellular energy production and metabolic regulation .
Medicine: this compound has shown potential in cancer research, particularly in inhibiting the glycolysis pathway in cancer cells, thereby reducing their proliferation and inducing apoptosis .
Industry: In the food industry, it is explored for its potential as a nutraceutical, particularly in weight management and diabetes control due to its effects on glucose metabolism .
Mécanisme D'action
D-Mannoheptulose-13C7 exerts its effects primarily through the inhibition of hexokinase, the enzyme responsible for the first step in glycolysis, which is the phosphorylation of glucose to glucose-6-phosphate. By inhibiting hexokinase, this compound prevents the breakdown of glucose, leading to reduced ATP production and glycolytic flux. This inhibition affects cellular energy balance and can induce apoptosis in cancer cells by disrupting their metabolic pathways .
Comparaison Avec Des Composés Similaires
D-Glucose: A common hexose sugar involved in glycolysis.
D-Fructose: Another hexose sugar that enters glycolysis after conversion to fructose-6-phosphate.
D-Glucosamine: A hexokinase inhibitor similar to D-Mannoheptulose.
Uniqueness: D-Mannoheptulose-13C7 is unique due to its seven-carbon structure and isotopic labeling, which allows for precise tracking in metabolic studies. Unlike common hexoses, its primary role as a hexokinase inhibitor makes it particularly valuable in research focused on glycolysis inhibition and metabolic regulation .
Propriétés
Formule moléculaire |
C7H14O7 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clé InChI |
HAIWUXASLYEWLM-SACPJIFKSA-N |
SMILES isomérique |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


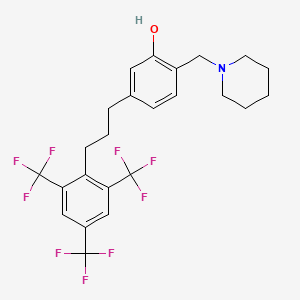
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
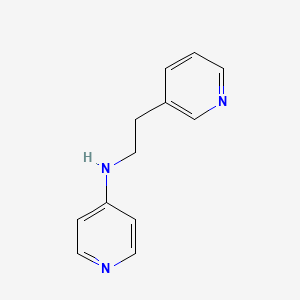
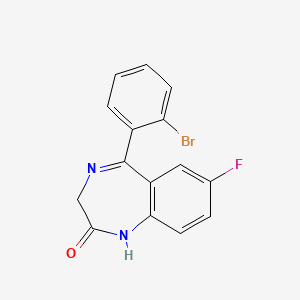
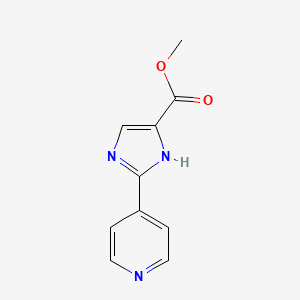
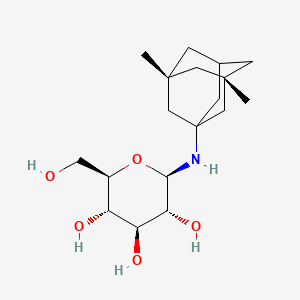
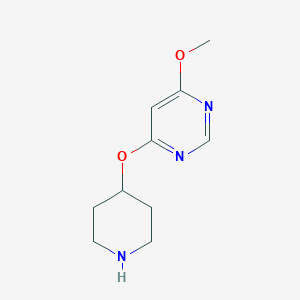
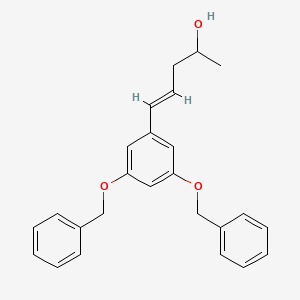
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
